molecular formula C10H21NOS B13234872 Iminobis(3-methylbutyl)-lambda6-sulfanone

Iminobis(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13234872
M. Wt: 203.35 g/mol
InChI Key: YLSZZPHTVHKVNU-UHFFFAOYSA-N
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Description

Iminobis(3-methylbutyl)-lambda6-sulfanone is a compound of interest in various scientific fields due to its unique chemical structure and properties

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

4,8-dimethyl-1,6-thiazecane 1-oxide

InChI

InChI=1S/C10H21NOS/c1-9-3-5-13(12)6-4-10(2)8-11-7-9/h9-11H,3-8H2,1-2H3

InChI Key

YLSZZPHTVHKVNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCS(=O)CCC(CNC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iminobis(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a sulfur source, which reacts with 3-methylbutylamine to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Iminobis(3-methylbutyl)-lambda6-sulfanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanone moiety to a thioether or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the sulfur atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Iminobis(3-methylbutyl)-lambda6-sulfanone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Iminobis(3-methylbutyl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The imino group and sulfur moiety can form covalent or non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Iminobis(2-methylbutyl)-lambda6-sulfanone
  • Iminobis(4-methylbutyl)-lambda6-sulfanone
  • Iminobis(3-methylpentyl)-lambda6-sulfanone

Uniqueness

Iminobis(3-methylbutyl)-lambda6-sulfanone is unique due to the specific positioning of the 3-methylbutyl groups, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.

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